(2R)-2-(cyclopentylamino)propan-1-ol
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Overview
Description
(2R)-2-(Cyclopentylamino)propan-1-ol is an organic compound characterized by the presence of a cyclopentylamino group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclopentylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylamine and a suitable propan-1-ol derivative.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction and improve the efficiency of the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and reduce production costs. The process may also include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(cyclopentylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, acids, and bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.
Scientific Research Applications
(2R)-2-(cyclopentylamino)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of cyclopentylamino derivatives on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(cyclopentylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(Cyclopentylamino)propan-1-ol: The enantiomer of (2R)-2-(cyclopentylamino)propan-1-ol, with similar chemical properties but different biological activity.
Cyclopentylamine: A simpler compound with a cyclopentylamino group, used as a precursor in the synthesis of more complex molecules.
Propan-1-ol Derivatives: Various derivatives of propan-1-ol with different functional groups, used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a cyclopentylamino group and a hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Properties
CAS No. |
1568073-66-4 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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